N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide
Overview
Description
Pheniramine Aminoxide is a derivative of Pheniramine, a H1-receptor antagonist, is an antihistamine with anticholinergic and sedative properties. Pheniramine is used to treat allergic conditions such as hay fever or urticaria.
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a tertiary amino compound and a member of pyridines.
Mechanism of Action
Target of Action
PheniramineAminoxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as itching, redness, and edema .
Mode of Action
PheniramineAminoxide interacts with its target by competing with histamine for the histamine H1 receptor . Once bound, it acts as an inverse agonist . This reduces H1 receptor activity, leading to reduced itching, vasodilation, and capillary leakage, which in turn leads to less redness and edema .
Biochemical Pathways
It is known that the compound’s interaction with the histamine h1 receptor can suppress the histamine pathway , which is involved in allergic reactions.
Pharmacokinetics
It is known that similar compounds, such as pheniramine, are metabolized in the liver through processes such as hydroxylation, demethylation, and glucuronidation .
Result of Action
The binding of PheniramineAminoxide to the histamine H1 receptor results in a reduction of allergic symptoms such as itching, redness, and edema . This is due to the suppression of the histamine pathway, which is activated during allergic reactions .
Biological Activity
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide, also referred to as a pyridine derivative, exhibits significant biological activity, particularly in pharmacological contexts. This compound's structure and properties suggest potential applications in various therapeutic areas, including antihistamines and anticancer agents.
Molecular Formula:
Molecular Weight: 828.90 g/mol
IUPAC Name: (E)-but-2-enedioic acid; N,N-dimethyl-3-phenyl-3-pyridin-4-ylpropan-1-amine
SMILES Notation: CN(C)CCC(c1ccccc1)c2ccncc2
This compound functions primarily as an H1-antihistamine , indicating its role in blocking histamine receptors, which can alleviate allergic symptoms. The presence of the pyridine ring enhances its interaction with biological targets, potentially increasing its efficacy and specificity.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, focusing on its antimicrobial , anticancer , and antioxidant properties.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit promising anticancer effects. For example, compounds derived from pyridine structures have shown:
- Inhibition of Cancer Cell Proliferation: Studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values significantly lower than standard chemotherapeutics .
- Mechanisms of Action: The anticancer effects are attributed to multiple mechanisms, including induction of apoptosis through reactive oxygen species generation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Inhibition: N,N-dimethyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, MIC values against Pseudomonas aeruginosa and Escherichia coli were noted to be as low as 0.21 µM, indicating strong antibacterial potential .
- Fungal Activity: The compound demonstrated antifungal activity against various strains, including those from the Candida genus, suggesting a broad-spectrum antimicrobial profile .
Antioxidant Activity
The antioxidant capacity of N,N-dimethyl derivatives is notable:
- Comparative Efficacy: The IC50 values for antioxidant activity were found to be comparable to ascorbic acid, a well-known antioxidant, indicating that these compounds may effectively scavenge free radicals in biological systems .
Case Studies
Several case studies highlight the efficacy of N,N-dimethyl derivatives in clinical and experimental settings:
- Study on Anticancer Effects: A recent study evaluated the anticancer effects of pyridine derivatives on human lung cancer cells, revealing that some compounds exhibited higher efficacy than imatinib, a standard treatment for certain cancers .
- Antibacterial Evaluation: Another study focused on the antibacterial properties against aquatic bacterial species showed that certain derivatives had a more pronounced effect than commercial antibiotics .
Properties
IUPAC Name |
N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2,19)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJQMNZLQVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=CC=C1)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891481 | |
Record name | Pheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12656-98-3 | |
Record name | Pheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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